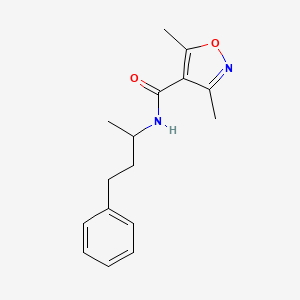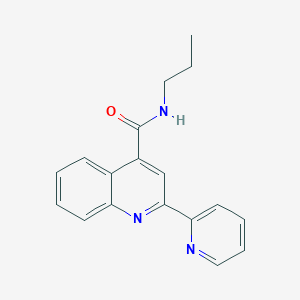![molecular formula C23H14Cl2N6O2 B4619251 2-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4619251.png)
2-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
説明
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been extensively studied for their potential biological activities and applications in medicinal chemistry. These compounds, including those with substitutions on the furanyl and phenyl rings, have been synthesized and evaluated for activities such as adenosine receptor antagonism. Their synthesis often involves multistep reactions starting from suitable precursors to introduce various functional groups, enhancing the molecule's activity and selectivity.
Synthesis Analysis
Synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves the heterocyclization of available precursors with amino groups or other reactive sites to form the core pyrazolo-triazolo-pyrimidine scaffold. For example, compounds with potent activity as adenosine A2a receptor antagonists were synthesized through a series of reactions starting from furanyl and phenyl precursors (Baraldi et al., 1994).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. Structural modifications, such as the substitution of the furanyl ring with aryl groups, have shown to significantly affect the pharmacological profile, enhancing selectivity and activity against target receptors. Advanced techniques like X-ray crystallography and NMR spectroscopy are often used to confirm the structures of synthesized compounds and to investigate the molecular basis of their activity (Cheong et al., 2010).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing these derivatives include heterocyclization, cyclocondensation, and substitutions. These reactions allow for the introduction of various substituents, significantly impacting the compounds' chemical properties and biological activities. For instance, the introduction of substituents at specific positions of the pyrazolo-triazolo-pyrimidine scaffold can lead to compounds with pronounced vasodilator effects or selective adenosine receptor antagonism (Velihina et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, play a critical role in the pharmacokinetic profile of these compounds. Modifications to the molecular structure can enhance water solubility at physiological pH, making them more suitable for intravenous administration and improving their potential as therapeutic agents (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for the compounds' therapeutic efficacy and safety. Studies focusing on the substitution effects and the introduction of different functional groups aim to optimize these properties, achieving compounds with desired biological activities and minimal toxicity (Dolzhenko et al., 2010; Baraldi et al., 1994).
科学的研究の応用
Synthesis and Characterization
Researchers have developed methods for synthesizing various pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, highlighting the intricate steps involved in obtaining these compounds with high purity and specificity. For instance, the synthesis of tritium-labeled SCH 58261, a non-xanthine A2A adenosine receptor antagonist, demonstrates the precision in labeling and purification necessary for creating compounds for receptor binding studies (Baraldi et al., 1996). This process involves specific reactions, including the reduction of a precursor molecule with tritium gas in the presence of a palladium catalyst, followed by high-performance liquid chromatography (HPLC) purification to achieve the final product with a high degree of radiochemical purity and specific activity.
Biological Activity
The biological evaluation of these compounds, particularly as adenosine receptor antagonists, has been a significant area of interest. For example, compounds similar to the one mentioned have been identified as potent and selective adenosine A2A receptor antagonists, such as SCH 58261, which demonstrates high affinity and selectivity in binding assays (Baraldi et al., 1994). These findings are crucial for developing new therapeutic agents targeting various conditions, including neurological disorders and cancer, by modulating adenosine receptors' activity.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic properties and metabolism of these compounds is essential for their potential therapeutic application. Studies have assessed the metabolism and pharmacokinetics of compounds like SCH 58261, providing insights into their behavior in vivo, such as absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, an assessment of SCH 58261 in rats using liquid chromatography-mass spectrometric methods has revealed its pharmacokinetic characteristics, indicating significant hepatic metabolism and low oral bioavailability, which are critical factors in drug development (Park et al., 2020).
特性
IUPAC Name |
4-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N6O2/c24-14-6-8-19(18(25)10-14)32-12-16-7-9-20(33-16)21-28-23-17-11-27-31(15-4-2-1-3-5-15)22(17)26-13-30(23)29-21/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNSUHVHXNCNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=C(C=C(C=C6)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({3-[4-(dimethylamino)phenyl]acryloyl}amino)benzoate](/img/structure/B4619171.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B4619184.png)
![3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4619196.png)
![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)
![methyl [8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4619210.png)

![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-fluorophenyl)thiourea](/img/structure/B4619232.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619235.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4619238.png)
![2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4619246.png)
![methyl 3-{[(2-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4619264.png)

